1-(5-Amino-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-amino-2-mercaptobenzaldehyde with acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the condensation reaction to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The amino and mercapto groups can form covalent bonds with biological macromolecules, leading to changes in their structure and function. This compound can also act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(5-Amino-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
1-(5-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
ZQXKIMBUBIQHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.